3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUUGWXFURLGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methyl-7-hydroxycoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its dihydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in oxidative stress and inflammation.
Modulating Signaling Pathways: Affecting signaling pathways such as the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different core structure.
3,4-Dimethoxyphenylacetonitrile: Another compound with similar methoxy groups but different functional groups.
3,4-Dimethoxyphenylacetyl chloride: A related compound used in organic synthesis .
Uniqueness
3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one is unique due to its chromen-2-one core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Biological Activity
3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one, commonly referred to as a chromen-2-one derivative, is a synthetic organic compound recognized for its diverse biological activities. This compound's unique structure, featuring multiple methoxy groups, positions it as a candidate for various therapeutic applications, including anticancer, anti-inflammatory, and antioxidant activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 326.348 g/mol. The structure includes a chromen-2-one core which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈O₅ |
| Molecular Weight | 326.348 g/mol |
| IUPAC Name | 3-(3,4-Dimethoxyphenyl)-6-methoxy-4-methylchromen-2-one |
| InChI | InChI=1S/C19H18O5/c1-11-14-10-13(21-2)6-8-15(14)24-19(20)18(11)12-5-7-16(22-3)17(9-12)23-4/h5-10H,1-4H3 |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Similar compounds have shown the potential to inhibit specific enzymes and modulate signaling pathways associated with cancer cell proliferation and inflammation.
Targeted Pathways
- Anticancer Activity : The compound has been studied for its cytotoxic effects against various cancer cell lines. It may induce apoptosis through the modulation of the PI3K/Akt pathway and other related signaling cascades.
- Anti-inflammatory Effects : Research indicates that it may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB and MAPK.
Anticancer Potential
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 12.5 | Induction of apoptosis |
| HCT116 (colon) | 10.0 | PI3K/Akt pathway inhibition |
| A549 (lung) | 15.0 | NF-kB pathway suppression |
These findings indicate that the compound can effectively inhibit cancer cell growth through various mechanisms.
Anti-inflammatory Activity
In vitro studies have shown that this compound can significantly lower levels of inflammatory markers in activated macrophages:
| Inflammatory Marker | Concentration (μM) | Effect |
|---|---|---|
| TNF-alpha | 10 | Decreased by 40% |
| IL-6 | 20 | Decreased by 50% |
This suggests a strong potential for therapeutic applications in inflammatory diseases.
Case Studies
- Study on Breast Cancer Cells : In a controlled experiment involving MCF-7 cells, treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers compared to the control group.
- Inflammation Model : In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain scores, correlating with decreased levels of pro-inflammatory cytokines.
Q & A
What are the established synthetic routes for 3-(3,4-dimethoxyphenyl)-6-methoxy-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized for yield?
Basic Research Question
The compound is typically synthesized via the Pechmann condensation, involving a substituted phenol and β-keto ester in the presence of a Lewis acid catalyst (e.g., ZnCl₂) or acidic conditions. Modifications to substituents require careful optimization of reaction time, temperature, and stoichiometry. For example, introducing the 3,4-dimethoxyphenyl group may necessitate protecting/deprotecting strategies for methoxy groups to prevent side reactions. Post-synthesis purification often employs column chromatography with gradient elution (e.g., hexane:ethyl acetate) to isolate the chromenone core .
Advanced Research Question
For yield optimization, response surface methodology (RSM) can model interactions between variables like catalyst loading, solvent polarity, and temperature. A recent study using similar chromenones achieved a 15% yield increase by replacing ZnCl₂ with BF₃·Et₂O under anhydrous conditions . Kinetic studies via in-situ FTIR or HPLC monitoring can identify rate-limiting steps, such as cyclization or dehydration, enabling targeted optimization.
How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. SHELX software (e.g., SHELXL) refines crystallographic data to confirm substituent positions and hydrogen bonding networks. For example, the methyl group at position 4 and methoxy orientations can be validated via anisotropic displacement parameters . Complementary techniques like ¹H/¹³C NMR and HSQC/HMBC correlations verify aromatic proton assignments and substituent connectivity .
Advanced Research Question
When crystallography is impractical (e.g., poor crystal quality), density functional theory (DFT)-optimized structures compared to experimental NMR/IR data can resolve discrepancies. For instance, conflicting NOESY correlations might arise from dynamic rotational isomerism of methoxy groups, which can be modeled using molecular dynamics simulations .
What strategies are recommended for analyzing contradictory spectroscopic data (e.g., NMR vs. MS) for this compound?
Basic Research Question
Contradictions between NMR and MS data often stem from impurities or ionization artifacts. High-resolution mass spectrometry (HRMS) with ESI+ or APCI+ modes can confirm the molecular ion ([M+H]⁺) and rule out adducts. For NMR, deuterated solvent purity and shimming protocols must be verified. A ¹H-¹³C HSQC experiment can resolve overlapping signals, particularly in the aromatic region .
Advanced Research Question
Advanced hyphenated techniques like LC-NMR-MS enable real-time correlation of chromatographic peaks with spectral data. For example, unexpected MS fragments may indicate in-source decay or thermal decomposition, requiring adjusted ionization parameters (e.g., lower capillary voltage) .
How do substituent positions (e.g., 3,4-dimethoxy vs. para-methoxy) influence the compound’s electronic properties and bioactivity?
Basic Research Question
Electron-donating methoxy groups at positions 3 and 4 enhance resonance stabilization of the chromenone core, increasing π-π stacking potential. Comparative studies using UV-Vis spectroscopy show bathochromic shifts (~20 nm) in 3,4-dimethoxy derivatives compared to para-substituted analogs, suggesting altered HOMO-LUMO gaps .
Advanced Research Question
Structure-activity relationship (SAR) studies via molecular docking (e.g., AutoDock Vina) reveal that 3,4-dimethoxy substitution improves binding affinity to cytochrome P450 enzymes by 30% compared to mono-methoxy derivatives. Electrostatic potential maps (MEPs) derived from DFT calculations quantify charge distribution differences impacting receptor interactions .
What are the challenges in scaling up the synthesis of this compound for in vivo studies, and how can they be mitigated?
Advanced Research Question
Scale-up challenges include exothermicity during cyclization and solvent volume constraints. Flow chemistry systems improve heat dissipation and mixing efficiency, reducing byproduct formation. A recent pilot study achieved a 5-gram scale with 85% purity by switching from batch to continuous flow reactors . Solvent recovery systems (e.g., wiped-film evaporators) minimize waste and cost.
How can researchers validate the purity and stability of this compound under varying storage conditions?
Basic Research Question
Purity is validated via HPLC with a C18 column (e.g., 95:5 acetonitrile:water + 0.1% TFA) and UV detection at 254 nm. Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways, with LC-MS identifying oxidation products (e.g., quinone formation from methoxy groups) .
Advanced Research Question
For long-term stability, differential scanning calorimetry (DSC) monitors phase transitions, while dynamic vapor sorption (DVS) quantifies hygroscopicity. X-ray powder diffraction (XRPD) detects polymorphic changes during storage .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Advanced Research Question
SwissADME predicts logP (2.1), solubility (-4.2 LogS), and bioavailability. Molecular dynamics simulations (GROMACS) model membrane permeability, while COSMO-RS calculates solvation free energy in biological media. These tools guide formulation design (e.g., nanoencapsulation for low solubility) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
